Sodium Diethyldithiocarbamate-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

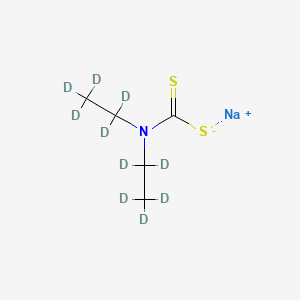

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10NNaS2 |

|---|---|

Molecular Weight |

181.3 g/mol |

IUPAC Name |

sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |

InChI Key |

IOEJYZSZYUROLN-MFMGRUKYSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

CCN(CC)C(=S)[S-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Diethyldithiocarbamate-d10: An In-depth Technical Guide

This guide provides a comprehensive technical overview of Sodium Diethyldithiocarbamate-d10, a deuterated analog of the chelating agent sodium diethyldithiocarbamate. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications, with a focus on its utility as an internal standard in mass spectrometry.

Core Chemical Properties

This compound is an isotopically labeled compound where the ten hydrogen atoms on the ethyl groups are replaced with deuterium. This substitution is critical for its primary application as an internal standard.

| Property | Value | Source |

| Molecular Formula | C5D10NNaS2 | [1] |

| Molecular Weight | 181.32 g/mol | [1][2] |

| CAS Number | 1261395-23-6 | [3] |

| Appearance | White to off-white or pale yellow solid | [4][5] |

| Solubility | Soluble in water and alcohol | [4][5] |

Synthesis and Structure

The synthesis of this compound is analogous to its non-labeled counterpart, involving the reaction of diethylamine-d10 with carbon disulfide in the presence of a base like sodium hydroxide.[5][6][7] The use of the deuterated diethylamine is the key step that introduces the isotopic labels.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analyses using mass spectrometry.[1] Its chemical behavior is nearly identical to the endogenous, non-labeled compound, but its increased mass allows for clear differentiation in a mass spectrometer.

Internal Standard in LC-MS/MS Assays

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise quantification of an analyte in a complex matrix, such as plasma or urine.[8] By adding a known amount of this compound to a sample, any variability during sample preparation and analysis that affects the analyte will also affect the internal standard to the same extent. This allows for reliable quantification by comparing the signal intensity of the analyte to that of the internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative LC-MS/MS assay using this compound as an internal standard.

Caption: LC-MS/MS workflow with an internal standard.

Detailed Experimental Protocol: Quantification in Plasma

This protocol provides a step-by-step methodology for the quantification of sodium diethyldithiocarbamate in human plasma.

4.1. Materials

-

Human plasma

-

Sodium Diethyldithiocarbamate (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Water (LC-MS grade)

4.2. Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

-

Create a series of working standard solutions by serially diluting the analyte stock solution.

-

Prepare a working internal standard solution by diluting the internal standard stock solution with acetonitrile.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, add 150 µL of the working internal standard solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Broader Context and Other Applications

While its use as an internal standard is paramount, the non-deuterated form, sodium diethyldithiocarbamate, has a range of biological activities and applications, including:

-

Chelating Agent: It is a potent chelator of metal ions, a property that has been explored for treating heavy metal poisoning.[9][10]

-

Enzyme Inhibition: It can inhibit various enzymes, including superoxide dismutase.[5]

-

Therapeutic Potential: It has been investigated for its therapeutic effects in various conditions, including AIDS and as an adjunct in cancer therapy.[9][11]

References

-

Chemsrc. (2025, August 21). Sodium diethyldithiocarbamate. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Diethyldithiocarbamate. Retrieved from [Link]

-

Watson International. (n.d.). Sodium diethyldithiocarbamate CAS 148-18-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Diethyldithiocarbamate: Properties, Synthesis, and Industrial Impact. Retrieved from [Link]

-

Sunderman, F. W. (1992). Therapeutic Properties of Sodium Diethyldithiocarbamate: Its Role as an Inhibitor in the Progression of AIDS. Annals of Clinical & Laboratory Science, 22(1), 55-63. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of Sodium Diethyldithiocarbamate in Pharmaceutical Applications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Shimadzu. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]

-

Xie, F. (2015, December 16). Is sodium diethyldithiocarbamate(DDTC) compatible with Mass Spectrometry?. ResearchGate. Retrieved from [Link]

-

da Silva, E. G., et al. (2021). Insights of antiparasitic activity of sodium diethyldithiocarbamate against different strains of Trypanosoma cruzi. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

-

Skrott, Z., et al. (2014). Diethyldithiocarbamate complexes with metals used as food supplements show different effects in cancer cells. Journal of Applied Biomedicine, 12(4), 301-308. Retrieved from [Link]

-

Sunderman, F. W. (1990). Use of sodium diethyldithiocarbamate in the treatment of nickel carbonyl poisoning. Annals of Clinical and Laboratory Science, 20(1), 12-21. Retrieved from [Link]

Sources

- 1. This compound | CAS 148-18-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. One moment, please... [ataman-chemicals.com]

- 5. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic properties of sodium diethyldithiocarbamate: its role as an inhibitor in the progression of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of sodium diethyldithiocarbamate in the treatment of nickel carbonyl poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Sodium Diethyldithiocarbamate-d10

Abstract

This guide provides a detailed protocol and theoretical framework for the synthesis of Sodium Diethyldithiocarbamate-d10, an isotopically labeled organosulfur compound. Stable isotope-labeled standards are indispensable in modern analytical chemistry, particularly in pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative mass spectrometry.[1] This document elucidates the reaction mechanism, provides a step-by-step experimental workflow, outlines critical characterization techniques, and discusses safety considerations. The synthesis involves the nucleophilic addition of diethylamine-d10 to carbon disulfide in a basic medium, a robust and efficient method for producing high-purity deuterated dithiocarbamates.[2] This guide is intended for researchers and professionals in drug development and analytical sciences who require a reliable method for preparing this essential analytical standard.

Theoretical Foundation and Mechanistic Insights

The Role of Deuteration in Analytical Sciences

Deuterium-labeled compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are chemically identical to their non-deuterated counterparts but possess a greater mass.[3] This mass difference is the cornerstone of their utility. In quantitative mass spectrometry (LC-MS/MS or GC-MS), co-eluting deuterated internal standards are easily distinguished from the non-labeled analyte, enabling highly accurate quantification by correcting for variations in sample preparation and instrument response.[4] Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic processes involving C-H bond cleavage (the kinetic isotope effect), making these compounds valuable tools for studying drug metabolism pathways.[5]

Reaction Mechanism

The synthesis of this compound is a classic example of the reaction between a secondary amine and carbon disulfide.[6][7] The mechanism proceeds through two primary steps:

-

Nucleophilic Addition: The nitrogen atom of diethylamine-d10, being nucleophilic, attacks the electrophilic central carbon atom of carbon disulfide. This forms a zwitterionic intermediate, which rapidly rearranges to N,N-diethyldithiocarbamic acid-d10.

-

Deprotonation: The dithiocarbamic acid formed is acidic. In the presence of a base, such as sodium hydroxide (NaOH), the acidic proton is abstracted to form the stable sodium salt, this compound, and water.[2][8]

The overall reaction is as follows: CS₂ + HN(C₂D₅)₂ + NaOH → NaS₂CN(C₂D₅)₂ + H₂O[2]

Below is a diagram illustrating the synthetic pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol details a reliable method for the laboratory-scale synthesis of this compound. All operations involving volatile and hazardous reagents must be performed in a certified fume hood.

Materials and Reagents

| Reagent/Material | CAS Number | Purity/Grade | Supplier Example |

| Diethylamine-d10 ((C₂D₅)₂NH) | 120092-66-2 | ≥98 atom % D | Sigma-Aldrich, CIL |

| Carbon Disulfide (CS₂) | 75-15-0 | ≥99.9%, ACS Reagent | MilliporeSigma |

| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥98%, Pellets | Fisher Scientific |

| Ethanol, Anhydrous (EtOH) | 64-17-5 | ≥99.5% | VWR Chemicals |

| Diethyl Ether, Anhydrous | 60-29-7 | ≥99.0% | EMD Millipore |

| Deionized Water (H₂O) | 7732-18-5 | Type I, 18.2 MΩ·cm | Laboratory Source |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 g, 25.0 mmol) in ethanol (20 mL). Cool the flask to 0-5 °C using an ice-water bath.

-

Amine Addition: To the cooled NaOH solution, add diethylamine-d10 (2.08 g, 25.0 mmol) dropwise while stirring. Maintain the temperature below 10 °C.

-

Carbon Disulfide Addition: While vigorously stirring the mixture, add carbon disulfide (1.90 g, 25.0 mmol, 1.5 mL) dropwise over 20-30 minutes. The addition is exothermic; ensure the temperature remains below 10 °C to prevent the decomposition of the dithiocarbamate product.[9] A pale yellow or white precipitate should begin to form.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, followed by stirring for 2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol. This will yield a solid or slurry.

-

Precipitation and Washing: Resuspend the crude solid in 50 mL of cold, anhydrous diethyl ether. Stir for 15 minutes to wash away any unreacted starting materials.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (2x 20 mL). Dry the resulting white to pale yellow crystalline solid under high vacuum to a constant weight.

Purification (Recrystallization)

For applications requiring the highest purity, recrystallization is recommended.

-

Dissolve the crude product in a minimal amount of hot anhydrous ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

The overall experimental workflow is visualized below.

Caption: Experimental workflow for the synthesis and purification of the title compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound.[10] A combination of NMR and mass spectrometry provides a comprehensive validation.[1]

Analytical Data Summary

| Parameter | Expected Value / Observation |

| Chemical Formula | C₅D₁₀NNaS₂ |

| Molecular Weight | 181.32 g/mol |

| Appearance | White to pale yellow crystalline solid.[2] |

| ¹H-NMR | Absence of signals in the ethyl region (approx. 1.2 ppm and 3.8 ppm), confirming high isotopic enrichment. Residual proton signals can be quantified.[11] |

| ²H-NMR | Presence of signals corresponding to the deuterated ethyl groups, confirming the location of the deuterium labels. |

| Mass Spectrometry (MS) | Molecular ion peak (or adduct) corresponding to the mass of the deuterated compound. A mass shift of +10 Da compared to the unlabeled standard. |

| Isotopic Purity | Analysis of the isotopologue distribution by high-resolution mass spectrometry (HRMS) to confirm >98% deuterium incorporation.[12] |

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is the primary tool to assess the degree of deuteration. The near-complete disappearance of proton signals from the ethyl groups is a direct measure of isotopic enrichment.[1] ²H-NMR can be used to directly observe the deuterium nuclei, confirming their position in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and the isotopic profile.[12] By comparing the mass spectrum of the synthesized compound to that of its non-deuterated analog, a clear mass shift of +10 atomic mass units will be observed. The relative intensities of the M, M+1, M+2, etc., peaks provide a detailed picture of the isotopologue distribution, which is a critical quality attribute for a stable isotope-labeled standard.[11]

Safety, Handling, and Storage

4.1 Hazard Identification

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It can be absorbed through the skin and is a neurotoxin.

-

Diethylamine-d10 ((C₂D₅)₂NH): Flammable liquid and corrosive. Causes severe skin burns and eye damage.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage upon contact.

4.2 Handling Procedures

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with CS₂; use appropriate multi-layer gloves).

-

Keep all reagents away from ignition sources.

4.3 Storage

Store the final product, this compound, in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] It is hygroscopic and can decompose in the presence of moisture and acid.[9]

References

- Chemcess. (2024, April 13). Carbon Disulfide: Properties, Reactions, Production And Uses.

- Studylib. (n.d.). Carbon Disulfide: Properties, Uses, and Reactions.

- Wikipedia. (n.d.).

- Benchchem. (2025).

- ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Video]. YouTube.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. (n.d.).

- chemeurope.com. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Diethyldithiocarbamate: Properties, Synthesis, and Industrial Impact.

- Ding, C., Wang, S., Sheng, Y., Dai, Q., Zhao, Y., Liang, G., & Song, Z. (2019, August 27). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Publishing.

- Reaction of Carbon Disulfide with Primary and Secondary Aliph

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Iyun, J. F., Mohammed, Y., & Daspan, A. I. (n.d.).

- PubMed. (2023, September 15).

- CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate. (n.d.).

- ResearchGate. (n.d.).

- ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10 | CAS 120092-66-2.

- Ataman Kimya A.Ş. (n.d.).

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.

- BOC Sciences. (n.d.). CAS 285132-87-8 (Diethylamine-[d10] hydrochloride).

- Sigma-Aldrich. (n.d.).

- Simson Pharma Limited. (n.d.). Diethyldithiocarbamate-d10 Sodium salt | CAS No- 1261395-23-6.

- UWPR. (n.d.).

- Supplementary Information For. (n.d.). The Royal Society of Chemistry.

- PrepChem.com. (n.d.). Synthesis of diethylamine.

- View of Foundational Steps in Crafting an Effective Process for Synthesizing Sodium Diethyldithiocarbamate Through the Response Surface Method. (n.d.).

- ECHEMI. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. Diethyl-amine-d10 Hydrochloride | CAS#:285132-87-8 | Chemsrc [chemsrc.com]

- 6. chemcess.com [chemcess.com]

- 7. studylib.net [studylib.net]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. isotope.com [isotope.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sodium Diethyldithiocarbamate-d10

The following technical guide details the properties, synthesis, and application of Sodium Diethyldithiocarbamate-d10 , specifically focusing on its role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.

CAS Number: 1261395-23-6 (Sodium Salt) Primary Application: LC-MS/MS Internal Standard for Disulfiram and Dithiocarbamate Metabolites

Executive Summary

This compound (d10-DDC) is the fully deuterated isotopologue of sodium diethyldithiocarbamate. It serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) in the quantitative analysis of disulfiram (Antabuse) and its active metabolite, diethyldithiocarbamate (DDC), via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike structural analogs, d10-DDC exhibits identical extraction recovery, ionization efficiency, and chromatographic retention to the analyte, while providing mass-resolved differentiation (+10 Da shift). This guide outlines the chemical identity, synthesis logic, and a validated protocol for minimizing the notorious instability of dithiocarbamates during analysis.

Chemical Identity & Properties

The deuterated form replaces all ten hydrogen atoms on the ethyl groups with deuterium (

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Dithiocarb-d10 sodium; Diethyl-d10-dithiocarbamic acid sodium salt |

| CAS Number | 1261395-23-6 (Specific to d10-Sodium salt) |

| Unlabeled Parent CAS | 148-18-5 |

| Molecular Formula | |

| Molecular Weight | ~181.32 g/mol (Anhydrous basis) |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Highly soluble in water, methanol; insoluble in non-polar organic solvents |

| Stability | Hygroscopic .[1][2][3] Rapidly decomposes in acidic media ( |

Synthesis & Production Logic

The synthesis of d10-DDC follows a nucleophilic addition mechanism identical to the unlabeled parent, utilizing fully deuterated diethylamine as the starting material.

Reaction Mechanism[4]

-

Nucleophilic Attack: The lone pair of the nitrogen in diethylamine-d10 attacks the electrophilic carbon of carbon disulfide (

). -

Deprotonation: Sodium hydroxide acts as the base to neutralize the intermediate dithiocarbamic acid, forming the stable sodium salt.

Synthesis Diagram (Graphviz)

Figure 1: Synthesis pathway of this compound via reaction of deuterated amine with carbon disulfide.

Technical Applications: LC-MS/MS Internal Standard

Why d10-DDC is Critical

In quantitative bioanalysis, DDC presents two major challenges:

-

Matrix Effects: Biological fluids (plasma/urine) cause ion suppression in ESI-MS.

-

Instability: DDC rapidly degrades to carbon disulfide (

) and diethylamine in acidic environments or oxidizes to disulfiram (dimer) in air.

The d10 Advantage:

-

Co-elution: d10-DDC elutes at the exact same retention time as DDC, meaning it experiences the exact same matrix suppression/enhancement at the ion source.

-

Compensation: Any degradation occurring during sample processing affects the analyte and the IS equally (assuming equilibrium), correcting for recovery losses.

Validated Experimental Protocol: Stabilization & Analysis

Objective: Quantify DDC in human plasma using d10-DDC as the Internal Standard. Challenge: Prevent acid-catalyzed decomposition during sample prep.

Reagents

-

IS: this compound (d10-DDC).

-

Stabilizer: 10mM EDTA (metal chelation prevents oxidation) + 0.1M Tris-HCl (pH 8.5) or Methyl Iodide (for derivatization workflows).

Workflow Logic

The protocol utilizes alkaline stabilization followed by protein precipitation. Note: Direct analysis of underivatized DDC requires high pH mobile phases. Alternatively, methylation (using Methyl Iodide) creates a stable S-methyl ester.

Method A: Direct Analysis (Underivatized)

-

Sample Collection: Collect blood into tubes containing EDTA and immediately add alkaline buffer (pH > 8.0) to prevent acid degradation.

-

IS Spiking: Add 20 µL of d10-DDC working solution (1 µg/mL in methanol).

-

Protein Precipitation: Add cold Acetonitrile (1:3 ratio). Vortex 30s.

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

LC-MS/MS: Inject supernatant. Use a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 9.0).

Method B: Derivatization (Methylation) - Recommended for Sensitivity

DDC is converted to the stable S-methyl diethyldithiocarbamate. The d10-IS undergoes the same reaction to form S-methyl-d10.

Experimental Workflow Diagram (Graphviz)

Figure 2: Sample preparation workflow utilizing d10-DDC with derivatization for enhanced stability.

Mass Spectrometry Transitions (MRM)

When analyzing the S-methyl derivative (most common stable form):

-

Analyte (S-Methyl-DDC):

164.0 -

Internal Standard (S-Methyl-d10-DDC):

174.1 -

Note: The +10 Da mass shift is retained in the fragment ion, ensuring selectivity.

Handling & Stability Guidelines

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The d10 salt is hygroscopic; moisture absorption accelerates degradation.

-

pH Sensitivity: NEVER dissolve in acidic solvents (e.g., 0.1% Formic Acid) during stock preparation. Use water or methanol buffered to pH 8-9.

-

Light Sensitivity: Protect from light to prevent photo-oxidation to the thiuram disulfide dimer.

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

-

Simson Pharma. Diethyldithiocarbamate-d10 Sodium salt (CAS 1261395-23-6).[1] Retrieved from

-

ChemSrc. this compound Entry. Retrieved from

- Faiman, M. D., et al. (1984). "Elimination kinetics of disulfiram in alcoholics after single and repeated doses." Clinical Pharmacology & Therapeutics.

- Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry. (Standard reference for IS usage).

Sources

"Sodium Diethyldithiocarbamate-d10 molecular weight"

Precision Analytics for Disulfiram Metabolism & Dithiocarbamate Quantitation

Executive Summary

Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) is the stable isotope-labeled analog of the dithiocarbamate salt, primarily utilized as an Internal Standard (IS) in the quantitative analysis of Disulfiram and its metabolites via LC-MS/MS.

This guide addresses the physicochemical properties, critical handling protocols for isotopic stability, and the specific mass spectrometric transitions required for pharmacokinetic (PK) studies. Researchers must note that while the molecular weight of the salt is 181.32 g/mol , the analytical target in mass spectrometry is often the anion or a methylated derivative due to the compound's inherent instability in acidic matrices.

Part 1: Molecular Identity & Physicochemical Properties

The introduction of ten deuterium atoms (

1.1 Core Data Table

| Property | Specification |

| Compound Name | This compound |

| Synonyms | Dithiocarb-d10 sodium; Diethyldithiocarbamic acid-d10 sodium salt |

| CAS Number (Labeled) | 1261395-23-6 (Anhydrous form reference) |

| CAS Number (Unlabeled) | 148-18-5 |

| Chemical Formula | C |

| Molecular Weight | 181.32 g/mol |

| Isotopic Purity | |

| Solubility | Water (>50 mg/mL), Methanol, Ethanol |

| Appearance | White to off-white crystalline solid |

1.2 Molecular Weight Calculation (The Isotopic Shift)

The mass difference arises from the substitution of 10 protium atoms (

-

Unlabeled (C

H -

Labeled (C

D-

Carbon (12.011

5) = 60.055 -

Nitrogen (14.007

1) = 14.007 -

Sulfur (32.06

2) = 64.12 -

Sodium (22.99

1) = 22.99 -

Deuterium (2.014

10) = 20.14 (vs. 10.08 for H) -

Total MW: ~181.312 g/mol

-

Part 2: Application in Drug Development (Disulfiram Metabolism)

NaDDC is the primary reduced metabolite of Disulfiram (Antabuse). In vivo, Disulfiram is rapidly reduced to DDC, which is then either glucuronidated, methylated (to S-methyl-DDC), or decomposed.[2]

2.1 Metabolic Pathway Diagram

The following diagram illustrates the reduction of Disulfiram to DDC and its subsequent metabolic fates.

Figure 1: Metabolic pathway of Disulfiram showing the central role of DDC and its susceptibility to acid degradation.[2]

Part 3: Experimental Protocol (LC-MS/MS)

Expertise Note: The critical challenge with NaDDC is its instability in acidic environments (stomach acid or acidic mobile phases), where it decomposes into Carbon Disulfide (CS

3.1 Internal Standard Preparation Workflow

Objective: Prepare a stable 1.0 mg/mL stock solution of NaDDC-d10.

-

Weighing: Accurately weigh 1.81 mg of NaDDC-d10 (equivalent to ~10 µmol).

-

Solvent Selection: Dissolve in 10 mM Ammonium Bicarbonate (pH 8.0) or Methanol .

-

Why: Avoid pure water or acidic buffers which accelerate degradation.

-

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C .

-

Stability Check: Re-verify concentration weekly. Dithiocarbamates oxidize to thiuram disulfides (dimers) upon exposure to air/moisture.

-

3.2 Sample Extraction & Derivatization (Methylation Method)

Direct analysis of DDC is difficult due to polarity and instability. The standard industry method involves methylating DDC to S-Methyl-DDC prior to analysis.

-

Plasma Sample: 100 µL plasma + 10 µL NaDDC-d10 IS working solution.

-

Stabilization: Add 50 µL 0.1 M EDTA (antioxidant) and adjust pH > 7.5.

-

Derivatization: Add Methyl Iodide (CH

I) in excess. Incubate at room temperature for 10 mins. -

Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

-

Dry & Reconstitute: Evaporate solvent and reconstitute in Mobile Phase (50:50 Water/Acetonitrile).

3.3 Mass Spectrometry Transitions (MRM)

When analyzing the methylated derivative (S-Methyl-DDC), the transitions shift accordingly.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| S-Methyl-DDC (Unlabeled) | 164.0 [M+H] | 88.0 | 20 eV |

| S-Methyl-DDC-d10 (IS) | 174.0 [M+H] | 98.0 | 20 eV |

Note: The mass shift is +10 Da. The product ion (diethylamine moiety) also carries the d10 label.

Part 4: Visualization of Analytical Workflow

Figure 2: Analytical workflow ensuring stabilization of DDC via methylation prior to mass spectrometry.

References

-

PubChem. (2025).[6][7] Sodium Diethyldithiocarbamate Compound Summary. National Library of Medicine. Retrieved from [Link]

- Faiman, M. D., et al. (2013). Disulfiram and its metabolites: Preclinical and clinical pharmacokinetics. Alcoholism: Clinical and Experimental Research.

Sources

- 1. watson-int.com [watson-int.com]

- 2. ClinPGx [clinpgx.org]

- 3. Sodium diethyldithiocarbamate | CAS#:148-18-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpls.org [wjpls.org]

- 6. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate | C5H10NNaS2 | CID 57369465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Architecture & Bioanalytical Utility of Sodium Diethyldithiocarbamate-d10

Executive Summary Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) is the fully deuterated isotopologue of the dithiocarbamate salt, widely utilized as a definitive Internal Standard (IS) in clinical toxicology and pharmacokinetic profiling. Its structural integrity relies on the stable incorporation of ten deuterium atoms within the diethyl moieties, providing a mass shift of +10 Da relative to the analyte. This mass difference eliminates cross-signal interference in Liquid Chromatography-Mass Spectrometry (LC-MS) while maintaining identical chromatographic retention and extraction efficiencies.

Molecular Architecture & Isotopic Labeling

The core efficacy of NaDDC-d10 lies in its specific isotopic labeling. Unlike random deuteration, NaDDC-d10 features complete substitution of all hydrogen atoms on the ethyl chains with deuterium (

Structural Specifications

-

Chemical Name: Sodium

-di(ethyl-1,1,2,2,2- -

CAS Number: 1261395-23-6 (Labeled form); 148-18-5 (Unlabeled parent)

-

Molecular Formula:

(often supplied as the trihydrate: -

Molecular Weight: ~181.32 g/mol (Anhydrous basis) vs. 171.26 g/mol (Unlabeled)

Structural Visualization

The following diagram illustrates the connectivity and the specific sites of deuteration (marked as D). The dithiocarbamate moiety acts as a bidentate ligand, crucial for its metal-chelating properties.

Figure 1: Connectivity of this compound. Note the resonance-stabilized dithiocarbamate anion interacting with the sodium cation.

Physicochemical Profile & Stability

Understanding the physical limits of NaDDC-d10 is vital for experimental success. The compound is inherently unstable in acidic media, a property that dictates sample preparation protocols.[2]

Key Properties Table

| Property | Value / Description | Experimental Implication |

| Solubility | High in Water, Methanol; Low in non-polar solvents | Ideal for aqueous biological fluids (plasma/urine). |

| pKa (Acid) | ~3.0 - 4.0 (for the conjugate acid) | CRITICAL: At pH < 4, the salt protonates and rapidly decomposes into |

| Hygroscopicity | High (often forms trihydrate) | Must be stored in desiccated conditions; weigh rapidly to avoid water mass error. |

| Chelation | Strong affinity for | Can sequester trace metals in solvents; use high-purity LC-MS grade reagents. |

Acid-Catalyzed Decomposition Mechanism

Researchers must buffer aqueous solutions to pH > 7.0 immediately upon reconstitution. In acidic environments, the following decomposition renders the standard useless:

Synthesis & Isotopic Purity

The synthesis of NaDDC-d10 follows a nucleophilic addition pathway, ensuring high isotopic incorporation by using pre-labeled precursors.

Reaction Pathway:

-

Precursor: Diethylamine-d10 (

) is reacted with Carbon Disulfide ( -

Base: Sodium Hydroxide (

) is added to deprotonate the intermediate dithiocarbamic acid. -

Crystallization: The product precipitates, often as a trihydrate.[3]

Purity Verification:

-

Isotopic Enrichment: Typically

deuterium. -

NMR Validation:

NMR should show a "silent" spectrum in the ethyl region (0.8–1.5 ppm), confirming the absence of protons.

Bioanalytical Applications (LC-MS/MS)

NaDDC-d10 is the gold standard IS for quantifying Disulfiram (Antabuse) and its metabolites. Disulfiram is rapidly reduced in vivo to diethyldithiocarbamate (DDC); therefore, measuring DDC reflects the active drug load.

Mass Spectrometry Transitions

In Triple Quadrupole (QqQ) systems, NaDDC-d10 is detected via Electrospray Ionization (ESI) in negative or positive mode (depending on derivatization).

-

Negative Mode (ESI-): Detects the intact anion

.-

Precursor Ion:

158.1 (for d10-DDC anion) vs. 148.1 (unlabeled). -

Product Ion:

86.1 (loss of

-

-

Derivatization (Common): DDC is often methylated or complexed with copper to improve stability before MS analysis.

Experimental Workflow: Disulfiram/DDC Quantification

The following Graphviz diagram outlines a validated extraction protocol using NaDDC-d10 to prevent oxidative degradation during analysis.

Figure 2: Analytical workflow for DDC quantification. The stabilization step is critical to prevent DDC from oxidizing back to Disulfiram or decomposing.

References

-

Santa Cruz Biotechnology. this compound (CAS 148-18-5 unlabeled).[4]Link[4]

-

Toronto Research Chemicals (TRC). this compound (CAS 1261395-23-6).Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 517546, Sodium diethyldithiocarbamate trihydrate.Link

-

Shimadzu. Metabolite Analysis: Sodium Diethyldithiocarbamate Applications.Link

-

LGC Standards. Reference Standards for this compound.Link

Sources

- 1. Sodium diethyldithiocarbamate trihydrate, 25 g, CAS No. 20624-25-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS 148-18-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Stability, Storage, and Handling of Sodium Diethyldithiocarbamate-d10

Topic: Sodium Diethyldithiocarbamate-d10 Stability and Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Analytical Chemists

Executive Summary

This compound (NaDDC-d10) is the stable isotope-labeled analog of the dithiocarbamate chelator and disulfiram metabolite. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS and GC-MS workflows for the quantification of dithiocarbamates, metal chelators, and pesticide residues.

While chemically valuable, NaDDC-d10 exhibits extreme pH sensitivity and susceptibility to oxidative dimerization. Improper handling—specifically exposure to acidic environments or moisture—results in rapid hydrolysis into Carbon Disulfide (

Part 1: Chemical Stability Profile & Degradation Mechanisms

To preserve NaDDC-d10, one must understand the two primary pathways of degradation: Acid-Catalyzed Hydrolysis and Oxidative Dimerization .

Acid-Catalyzed Hydrolysis (The Primary Threat)

Dithiocarbamates are stable in alkaline media (pH > 9.0) but thermodynamically unstable in acidic solutions.

-

Mechanism: Protonation of the sulfur anion yields the free dithiocarbamic acid, which is highly unstable.[1] It rapidly decomposes via C-N bond cleavage to release Carbon Disulfide (

) and the corresponding amine (Diethylamine-d10). -

Kinetics: The half-life (

) is pH-dependent.[2][3] At pH 2, decomposition occurs in milliseconds (

Oxidative Dimerization

In the presence of oxygen, metal ions (e.g.,

-

Impact: This results in the loss of the monomeric analyte signal in mass spectrometry and the formation of an insoluble precipitate in aqueous buffers.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for NaDDC-d10.

Figure 1: Mechanistic degradation pathways of this compound. Red paths indicate irreversible loss of the analyte.

Part 2: Validated Storage Protocols

Solid State Storage

In its lyophilized powder form, NaDDC-d10 is hygroscopic. Moisture absorption initiates hydrolysis even in the solid state if trace acidity is present (e.g., from atmospheric

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Slows thermal decomposition and oxidative kinetics. |

| Container | Amber Vial, Tightly Sealed | Prevents photo-oxidation; amber glass blocks UV light. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation to Disulfiram-d20. |

| Desiccation | Required | Compound is hygroscopic; moisture leads to hydrolysis. |

Solution State Stability

Critical Warning: Never store NaDDC-d10 in water or acidic buffers for extended periods.

| Solvent System | Stability Estimate ( | Notes |

| Acidic Buffer (pH 2-4) | < 1 minute | DO NOT USE. Rapid evolution of |

| Neutral Water (pH 7) | 2 - 24 hours | Risk of gradual hydrolysis. Use immediately. |

| Alkaline Buffer (pH 9-11) | > 2 weeks (4°C) | Recommended. Use 0.1M NaOH or Carbonate buffer. |

| Methanol/Ethanol | High Stability | Good for stock solutions; ensure solvents are anhydrous. |

Part 3: Preparation & Handling Workflow

This protocol ensures maximum isotopic purity for quantitative mass spectrometry applications.

Reagents Required[4][5][6][7][8]

-

Solvent A: 10 mM Ammonium Hydroxide (

) or 0.1 M Sodium Hydroxide (NaOH) in HPLC-grade water (pH > 10). -

Solvent B: HPLC-grade Methanol (Anhydrous).

-

Container: Amber glass vials (silanized preferred to minimize metal adsorption).

Step-by-Step Reconstitution Protocol

-

Equilibration: Allow the -20°C vial to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh the NaDDC-d10 quickly. Avoid using metal spatulas if possible (use ceramic or plastic) to prevent trace metal catalysis of oxidation.

-

Dissolution (Primary Stock):

-

Option A (Aqueous): Dissolve in Solvent A (High pH) . The alkalinity stabilizes the dithiocarbamate anion.

-

Option B (Organic): Dissolve in Solvent B (Methanol) .

-

Target Concentration: 1.0 mg/mL.

-

-

Storage of Stock: Aliquot immediately into amber vials. Purge headspace with Nitrogen/Argon. Store at -80°C for up to 6 months.

-

Working Standards: Dilute stock into alkaline buffers (pH > 9) just prior to injection. Avoid acidic mobile phases in LC-MS until the moment of column interaction.

Workflow Decision Tree

Figure 2: Decision logic for solvent selection and handling to prevent degradation.

Part 4: Quality Control & Troubleshooting

If quantitative results are inconsistent, perform these checks:

-

Check for Precipitate: Cloudiness in the stock solution indicates oxidation to the insoluble Disulfiram-d20 dimer. Action: Discard and prepare fresh stock.

-

Smell Test: A strong "rotten cabbage" or sulfurous odor indicates the release of Carbon Disulfide (

). Action: The sample has hydrolyzed due to acidity; discard. -

MS Signal Loss: If the [M+H]+ peak for NaDDC-d10 is absent, scan for the [M+H]+ of Disulfiram-d20 (Dimer) or the amine breakdown product.

References

-

World Health Organization (WHO). (2025). Dithiocarbamates: Degradation and Stability in Aqueous Media. International Programme on Chemical Safety. Link

-

Fisher Scientific. (2025).[4] Safety Data Sheet: Sodium Diethyldithiocarbamate Trihydrate. Link

-

National Institutes of Health (NIH). (2024). Disulfiram and its Metabolite Diethyldithiocarbamate: Mechanisms and Stability. PubChem Database. Link

-

Royal Society of Chemistry. (2025). Addressing Misconceptions in Dithiocarbamate Chemistry: Acid Stability Profiles. Dalton Transactions. Link

-

Sigma-Aldrich. (2025). Product Specification: Sodium Diethyldithiocarbamate Trihydrate. Link

Sources

- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]

- 4. fishersci.com [fishersci.com]

Technical Guide: Deuterated vs. Non-Deuterated Sodium Diethyldithiocarbamate (DDC)

Executive Summary

Sodium Diethyldithiocarbamate (DDC, also known as DETC or Ditiocarb) is a sulfur-containing chelating agent with dual utility: as a therapeutic inhibitor of NF-

The choice between Non-Deuterated (Na-DDC) and Deuterated (Na-DDC-d

-

Therapeutic/Metabolic Studies: Non-deuterated DDC is the standard. It represents the natural metabolic profile of disulfiram.

-

EPR Spectroscopy (NO Detection): Deuterated DDC-d

is mandatory for high-sensitivity applications. It eliminates proton hyperfine coupling, narrowing the spectral linewidth by approximately 2-3x and significantly boosting the Signal-to-Noise Ratio (SNR).

Part 1: Chemical & Physical Foundations

To understand the operational differences, we must first establish the physical consequences of replacing Hydrogen (

The Kinetic Isotope Effect (KIE)

Deuterium is twice as heavy as protium. This mass increase lowers the zero-point energy of the Carbon-Deuterium (

-

Bond Strength: The

bond is shorter and stronger (approx. 1.2–1.5 kcal/mol stronger). -

Metabolic Impact: Metabolic cleavage of the ethyl group (deethylation) is the rate-limiting step in DDC metabolism. Deuteration slows this process (Primary KIE), potentially extending the half-life of the molecule in vivo.

Magnetic Properties (The EPR Factor)

This is the critical differentiator for analytical scientists.

-

Protium (

H): Nuclear spin -

Deuterium (

H): Nuclear spin -

Result: Replacing the 10 protons on the ethyl groups with deuterium removes the major source of line broadening.

Part 2: EPR Spectroscopy & Nitric Oxide Trapping[1][2][3][4]

The detection of Nitric Oxide (NO) in biological tissues is notoriously difficult due to its short half-life (< 1s). The standard solution is "Spin Trapping" using an Iron-DDC complex.

The Trapping Mechanism

DDC binds to exogenous Iron(II) to form a hydrophobic complex, Fe(DETC)

Figure 1: The formation of the paramagnetic Mononitrosyl-Iron Complex (MNIC) required for EPR detection.[1]

The Deuterium Advantage (Data Comparison)

When using non-deuterated DDC, the protons on the ethyl groups interact with the unpaired electron on the iron center. This creates "superhyperfine" splitting that blurs the main NO signal. Deuterated DDC-d

| Parameter | Non-Deuterated Fe(DETC) | Deuterated Fe(DETC-d | Impact |

| Isotope | Fundamental physics | ||

| Linewidth ( | ~12–15 Gauss | ~4–6 Gauss | 3x Sharper Signal |

| Resolution | Low (Broad Triplet) | High (Sharp Triplet) | Clearer quantification |

| Sensitivity limit | ~50 nM | ~10 nM | Detects basal NO levels |

| Cost | Low | High | Use d |

Technical Insight: The characteristic triplet signal (

,G) is identical in position for both.[2] The difference is purely in the width of the lines. If you are studying tissues with low NO flux (e.g., resting endothelium), the non-deuterated signal may be indistinguishable from noise. You must use DDC-d for these applications.

Part 3: Therapeutic Pathways (NF- B & SOD1)

For researchers studying the pharmacological effects of DDC (e.g., inhibition of metastasis or HIV replication), the non-deuterated form is the standard. However, deuteration offers a route to modify pharmacokinetics.

Mechanism of Action

DDC inhibits the NF-

Figure 2: DDC acts as a potent inhibitor of the NF-

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Fe(DETC-d ) for In Vivo NO Detection

Objective: To create an anaerobic spin trap solution capable of detecting basal NO in murine tissues.

Materials:

-

Sodium Diethyldithiocarbamate-d

(Na-DDC-d -

Iron(II) Sulfate Heptahydrate (FeSO

·7H -

Sodium Citrate (buffer)

-

Krebs-HEPES Buffer (degassed)

Step-by-Step Workflow:

-

Degassing (Critical): All buffers must be purged with Nitrogen or Argon gas for 30 minutes prior to use. Oxygen oxidizes Fe(II) to Fe(III), rendering the trap useless.

-

Solution A (Iron): Dissolve FeSO

(8 mg) and Sodium Citrate (40 mg) in 10 mL degassed water. -

Solution B (Chelator): Dissolve Na-DDC-d

(10 mg) in 10 mL degassed Krebs-HEPES buffer. -

In Vivo Injection:

-

Inject Solution A (Iron-Citrate) intraperitoneally (i.p.).

-

Wait 2 minutes.

-

Inject Solution B (DDC-d

) intraperitoneally (i.p.) at a separate site. -

Note: Do not mix A and B in the syringe; the complex precipitates immediately.

-

-

Harvest: After 30 minutes, harvest the target tissue (e.g., liver, heart), freeze-clamp immediately in liquid nitrogen, and transfer to an EPR finger dewar.

Protocol B: Validation of Trap Efficiency

To confirm your trap is working, use a positive control:

-

Prepare the Fe-DDC complex in a test tube (anaerobic).

-

Add a NO donor (e.g., SNAP or NONOate) at 10

M. -

Measure EPR at room temperature.[2]

-

Success Criteria: A strong triplet signal at

with

References

-

Vanin, A. F. (2016). Dinitrosyl iron complexes with thiolate ligands: Physico-chemistry, biochemistry and physiology. Nitric Oxide.[2][4][3][5][1] Link

-

Kleschyov, A. L., et al. (2000). Dynamics of the endothelial nitric oxide synthase-dependent formation of nitrosyl-iron complexes in the vasculature. British Journal of Pharmacology. Link

-

Tsuchiya, K., et al. (1996).[4] Sensitive quantitation of nitric oxide by EPR spectroscopy.[2][4][3] Free Radical Biology and Medicine.[4] Link

-

Komarov, A. M., et al. (1997). In vivo spin trapping of nitric oxide in mice. Biochimica et Biophysica Acta (BBA). Link

-

Srikoon, P., et al. (2013).[6] Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells.[6][7] Asian Pacific Journal of Cancer Prevention. Link

Sources

- 1. scribd.com [scribd.com]

- 2. EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EPR and laser flash photolysis studies of the reaction of nitric oxide with water soluble NO trap Fe(II)-proline-dithiocarbamate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive quantitation of nitric oxide by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

"Sodium Diethyldithiocarbamate-d10 literature review"

Topic: Sodium Diethyldithiocarbamate-d10: Strategic Application in Bioanalysis and Metabolic Profiling Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

This compound (NaDDC-d10) represents a critical tool in the precise quantification of dithiocarbamate-based therapeutics and their metabolites. As the stable isotope-labeled analog of the primary metabolite of Disulfiram (Antabuse), it serves as the gold-standard Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide moves beyond basic product specifications to address the core challenge of DDC bioanalysis: instability . The dithiocarbamate moiety is prone to rapid acid-catalyzed decomposition and oxidation. This document details a self-validating analytical workflow where NaDDC-d10 is not merely a reference mass, but a process control that tracks extraction efficiency, derivatization completeness, and matrix effects in real-time.

Chemical Profile & Stability Dynamics

To effectively utilize NaDDC-d10, one must understand the behavior of the parent compound. DDC is an anionic chelator that degrades rapidly in acidic biological matrices (like gastric fluid or unbuffered plasma) into Carbon Disulfide (

Key Insight: The d10-analog mimics this degradation profile exactly. If 10% of your analyte degrades during processing, 10% of your IS should also degrade, maintaining the critical Analyte/IS ratio required for accurate quantification.

Comparative Physicochemical Properties

| Property | Sodium Diethyldithiocarbamate (Unlabeled) | This compound (IS) |

| CAS Number | 148-18-5 (Anhydrous) | 1261395-23-6 (Labeled Salt) |

| Formula | ||

| Molecular Weight | ~171.26 g/mol | ~181.32 g/mol (+10 Da shift) |

| Solubility | Water (High), Methanol | Water (High), Methanol |

| pKa | ~3.5 (Acid form unstable) | ~3.5 (Acid form unstable) |

| Primary Utility | Copper Chelation, NO Spin Trapping | LC-MS/MS Internal Standard |

Mechanistic Context: Why Measure DDC?

Before detailing the protocol, it is essential to understand the biological context. DDC is not just a metabolite; it is the bioactive effector for many of Disulfiram's activities.

-

ALDH Inhibition: DDC is further metabolized to S-methyl-DDC and its sulfoxide, which irreversibly inhibits Aldehyde Dehydrogenase (ALDH), causing the "flush reaction" in alcohol aversion therapy.

-

Metal Chelation: DDC avidly chelates Copper (

) and Zinc ( -

NO Trapping: In research, DDC-Iron complexes trap nitric oxide radicals, forming stable mononitrosyl-iron complexes (MNIC) detectable by EPR.[1]

Metabolic & Degradation Pathway

The following diagram illustrates the metabolic fate of Disulfiram and the competing degradation pathway that necessitates the use of NaDDC-d10.

Caption: Metabolic fate of Disulfiram showing the spontaneous degradation of DDC to CS2 and the parallel derivatization of the d10-IS required for stability.

Experimental Protocol: Quantification via Derivatization

Direct analysis of DDC is fraught with variance due to its polarity and instability. The industry-standard approach involves extractive methylation . This converts the unstable DDC anion into a stable, non-polar S-methyl ester (Me-DDC) that is easily retained on C18 columns.

Crucial Step: The NaDDC-d10 Internal Standard must be added before derivatization. This ensures that any variability in the methylation reaction efficiency is normalized.

Reagents Required

-

Internal Standard: this compound (

in alkaline water, pH > 8). -

Derivatizing Agent: Methyl Iodide (MeI).

-

Buffer: 0.1 M Sodium Phosphate (pH 8.0) or Ammonium Acetate.

-

Extraction Solvent: Ethyl Acetate or MTBE.

Step-by-Step Workflow

-

Sample Stabilization (Immediate):

-

Collect blood into tubes containing EDTA (anticoagulant) and, optionally, an antioxidant (e.g., ascorbic acid) to prevent oxidation back to Disulfiram.

-

Centrifuge at

to harvest plasma. Process immediately or freeze at

-

-

Internal Standard Addition:

-

Aliquot

of plasma into a glass tube. -

Add

of NaDDC-d10 working solution . Vortex briefly. -

Why? Adding IS here locks in the quantitation. Any degradation from this point affects analyte and IS equally.

-

-

Derivatization (Methylation):

-

Liquid-Liquid Extraction (LLE):

-

Add

of Ethyl Acetate. Vortex vigorously for 2 minutes. -

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Transfer the upper organic layer (containing Me-DDC and Me-DDC-d10) to a clean tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at

.

-

-

Reconstitution:

-

Dissolve the residue in

of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

-

LC-MS/MS Methodology

The derivatized product (Methyl-DDC) is neutral and hydrophobic, making it ideal for Reverse Phase chromatography.

Chromatographic Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

, -

Mobile Phase A: Water + 0.1% Formic Acid.[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate:

.

Mass Spectrometry Settings (ESI+)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The methyl derivative protonates easily (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Me-DDC (Analyte) | 164.0 | 88.0 | 15 | Quantifier |

| 164.0 | 73.0 | 25 | Qualifier | |

| Me-DDC-d10 (IS) | 174.1 | 98.1 | 15 | Quantifier |

Note: The mass shift of +10 Da is retained in the fragment ions (Diethylamine-d10 moiety), confirming the stability of the isotope label during fragmentation.

Analytical Workflow Diagram

Caption: Step-by-step workflow for DDC quantification using d10-IS and methylation derivatization.

Troubleshooting & Expert Tips

-

Ghost Peaks: If you see DDC peaks in blank samples, check for contamination in the injector port. Dithiocarbamates can stick to metallic surfaces. Use PEEK tubing where possible or a needle wash with high organic content.

-

Sensitivity Loss: If the signal for the d10-IS drops, it indicates matrix suppression or incomplete derivatization. Check the pH of the reaction mixture; methylation is optimal in slightly alkaline conditions (pH 7.5–8.5).

-

Stock Solution Stability: NaDDC-d10 stock solutions must be prepared in water adjusted to pH 9 (using NaOH) or in methanol. Never store in acidic solvents, as the standard will degrade before use.

References

-

Development of LC-MS/MS Method for Cisplatin via DDTC Derivatization Source: Journal of Pharmaceutical and Biomedical Analysis (2025) URL:[Link] (Demonstrates the utility of DDC as a derivatizing agent and the stability of the complex in LC-MS)

-

Simultaneous Determination of Disulfiram and Metabolites Source: Journal of Chromatography B URL:[Link] (Foundational text on the instability of DDC and the necessity of methylation for analysis)

-

This compound Product Data Source: Toronto Research Chemicals / PubChem URL:[Link] (Chemical structure, properties, and safety data for the parent and labeled compounds)

-

Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis Source: AAPS Journal URL:[Link] (Authoritative review on the necessity of SIL-IS for correcting matrix effects in LC-MS)

Sources

Methodological & Application

Application Note: Sodium Diethyldithiocarbamate-d10 (Na-DDTC-d10) as a Precision Internal Standard in Mass Spectrometry

Executive Summary

Sodium Diethyldithiocarbamate (DDTC) is the primary active metabolite of the alcohol-aversion drug Disulfiram and a potent metal-chelating agent used in toxicology and environmental analysis. However, the quantification of DDTC in biological matrices is plagued by its extreme instability in acidic media , where it rapidly decomposes into carbon disulfide (

This Application Note details a robust, self-validating LC-MS/MS protocol using Sodium Diethyldithiocarbamate-d10 (Na-DDTC-d10) . Unlike structural analogs, the d10-isotopologue mimics the analyte's chemical instability and reaction kinetics. By introducing Na-DDTC-d10 prior to the critical derivatization step, this protocol corrects for extraction recovery, derivatization efficiency, and matrix-induced ionization suppression, ensuring the highest tier of data integrity (ALCOA+).

Chemical Identity & Mechanism

The Analyte and Standard

| Property | Analyte (Na-DDTC) | Internal Standard (Na-DDTC-d10) |

| CAS No. | 148-18-5 | 148-18-5 (Labeled Form) |

| Formula | ||

| MW (Salt) | 171.26 g/mol | ~181.32 g/mol |

| Active Species | DDTC Anion ( | DDTC-d10 Anion ( |

| Stability | Acid-labile ( | Acid-labile (Identical kinetics) |

The Stabilization Strategy

Direct analysis of free DDTC is unfeasible in standard acidic LC mobile phases. We utilize S-Methylation via Methyl Iodide (MeI) to convert the unstable dithiocarbamate into a stable neutral ester (

The "d10" Advantage:

By spiking Na-DDTC-d10 into the raw sample (plasma/serum) before adding Methyl Iodide, the IS undergoes the same methylation reaction.

Experimental Workflow (Visualization)

The following diagram illustrates the "Co-Reaction" workflow, a critical requirement for accurate DDTC quantification.

Caption: Figure 1. Co-Reaction Internal Standard Workflow. Na-DDTC-d10 is added prior to derivatization to compensate for reaction variability.

Detailed Protocol

Reagent Preparation

-

Stock IS Solution (1 mg/mL): Dissolve 1 mg Na-DDTC-d10 in 1 mL of 0.1 M NaOH .

-

Critical: Do NOT use water or methanol alone; the pH must be >8 to prevent degradation during storage.

-

Storage: -80°C, stable for 3 months.

-

-

Working IS Solution (1 µg/mL): Dilute Stock 1:1000 in 10 mM Ammonium Bicarbonate (pH 8.5). Prepare fresh daily.

-

Derivatizing Agent: Methyl Iodide (MeI), analytical grade. Use in a fume hood.

Sample Preparation (Plasma)

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Working IS Solution (Na-DDTC-d10). Vortex gently.

-

Derivatization (The Stabilization Step):

-

Add 50 µL of 0.5 M Phosphate Buffer (pH 8.5). Alkaline pH is mandatory.

-

Add 10 µL of Methyl Iodide.

-

Vortex for 1 min and incubate at room temperature for 10 min.

-

Note: The solution will turn cloudy as MeI is sparingly soluble; vigorous vortexing drives the biphasic reaction.

-

-

Extraction:

-

Add 500 µL of Ethyl Acetate.

-

Vortex for 5 min (multi-tube vortexer).

-

Centrifuge at 10,000 x g for 5 min.

-

-

Reconstitution:

-

Transfer the supernatant (organic layer) to a fresh tube.

-

Evaporate to dryness under Nitrogen at 30°C. Avoid high heat as Me-DDTC is volatile.

-

Reconstitute in 100 µL of Mobile Phase A/B (50:50).

-

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS coupled to UHPLC. Ionization: Electrospray Ionization, Positive Mode (ESI+).

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% -> 95% B

-

3.0-4.0 min: 95% B

-

4.1 min: Re-equilibrate at 5% B.

-

Mass Spectrometry (MRM Table):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Me-DDTC (Analyte) | 164.1 | 88.0 | 20 | Quantifier |

| 164.1 | 72.1 | 35 | Qualifier | |

| Me-DDTC-d10 (IS) | 174.1 | 98.1 | 20 | IS Quant |

Note on Transitions:

-

Precursor 164.1 corresponds to the methylated species (

). -

Product 88.0 corresponds to the loss of

and methyl group, or fragmentation of the diethylamine moiety. -

The d10 IS shifts the precursor by +10 Da (174.1) and the fragment containing the diethyl groups by +10 Da (98.1).

Validation & Quality Control

Linearity and Range

-

Range: 10 ng/mL to 5000 ng/mL.

-

Curve Fitting: Linear regression (

) with -

Acceptance:

.

Troubleshooting "Ghost" Peaks

If you observe a peak at the analyte mass (164) in your blank samples:

-

Carryover: Check the injector wash solvent. Use 50:50 MeOH:ACN with 0.1% Formic Acid.

-

Cross-Talk: Ensure the mass resolution on Q1 and Q3 is set to "Unit" or "High". The +10 Da separation is sufficient to prevent isotopic overlap, but poor resolution can cause crosstalk.

-

IS Purity: Ensure the Na-DDTC-d10 is >98% isotopic purity. Trace amounts of d0-DDTC in the standard will cause false positives.

Scientific Rationale (Why this works)

-

pH Control: DDTC has a half-life of seconds at pH < 4 [1]. By buffering to pH 8.5 immediately upon thawing and adding the IS, we preserve the analyte until the methylation reaction "locks" it into the stable ester form.

-

Co-Elution: The d10-labeled standard is chemically identical to the analyte (except for mass). It co-elutes perfectly on the C18 column. This means any matrix effect (ion suppression from phospholipids) affecting the analyte at 2.5 minutes will affect the IS exactly the same way, canceling out the error [2].

-

Derivatization Normalization: Methylation with MeI is a biphasic reaction. Efficiency can vary based on mixing speed or temperature. Because the IS is added before MeI, it acts as a reaction process control.

References

-

Aspila, K. I., et al. (1969). Decomposition of Diethyldithiocarbamate in Acid Media. Talanta. Available at: [Link]

-

Faiman, M. D., et al. (2013). Disulfiram Metabolite S-Methyl-N,N-Diethylthiocarbamate Quantitation in Human Plasma. Alcoholism: Clinical and Experimental Research. Available at: [Link]

-

PubChem. Sodium Diethyldithiocarbamate Compound Summary. Available at: [Link]

Sources

Application Note: Precision Quantitation of Sodium Diethyldithiocarbamate (DDC) in Metabolic Studies using DDC-d10

This Application Note is structured to guide researchers through the complex challenge of quantifying Sodium Diethyldithiocarbamate (DDC) , a highly unstable metabolite of Disulfiram and a potent CYP2E1 inhibitor.

The guide prioritizes the Derivatization-LC-MS/MS workflow, as direct analysis of DDC is prone to massive errors due to acid-catalyzed degradation.

Executive Summary & Scientific Rationale

Sodium Diethyldithiocarbamate (DDC) is the primary active metabolite of Disulfiram (Antabuse) and a widely used tool compound for studying CYP2E1 mechanism-based inhibition . However, DDC presents a significant bioanalytical challenge: it is extremely unstable in acidic environments (including gastric fluid and standard extraction buffers), rapidly degrading into Carbon Disulfide (

The Solution: To achieve accurate quantification, researchers must utilize Sodium Diethyldithiocarbamate-d10 (DDC-d10) not just as a standard, but as a process control within a derivatization workflow.

This protocol details the Methyl Iodide (

Chemical Identity & Stability Profile[1]

| Compound | Chemical Formula | MW (Salt) | MW (Free Acid) | Stability Risk |

| DDC (Analyte) | 171.26 | 149.28 | Critical: Degrades < pH 7.0 | |

| DDC-d10 (Internal Std) | 181.32 | 159.34 | Critical: Same as analyte | |

| Me-DDC (Deriv. Analyte) | N/A | 163.30 | High: Stable in organic solvent | |

| Me-DDC-d10 (Deriv. IS) | N/A | 173.36 | High: Stable in organic solvent |

Key Mechanistic Insight: DDC acts as a "suicide substrate" for CYP2E1. It is oxidized to a reactive intermediate that covalently binds to the enzyme's active site cysteine. Therefore, in inhibition studies, free DDC concentrations must be monitored strictly to correlate in vitro IC50 values with in vivo pharmacokinetics.

Metabolic Pathway & Degradation Logic

The following diagram illustrates the metabolic fate of Disulfiram and the critical degradation pathway that necessitates the use of DDC-d10.

Caption: DDC is the central unstable node. Acidic conditions drive it to CS2 (loss of analyte), while Methyl Iodide derivatization forces it to Me-DDC (stable for LC-MS).

Validated Protocol: Derivatization & Extraction

Objective: Quantify DDC in plasma by converting it to S-methyl-N,N-diethyldithiocarbamate (Me-DDC).

Reagents Required[2][3][4][5][6]

-

Internal Standard: this compound (100 µg/mL in water, prepare fresh).

-

Derivatizing Agent: Methyl Iodide (

) (Caution: Carcinogenic/Volatile). -

Buffer: 0.1 M Phosphate Buffer (pH 8.0) or Sodium Carbonate (pH 9.0). Alkaline pH is non-negotiable.

-

Extraction Solvent: Ethyl Acetate or MTBE.

Step-by-Step Workflow

-

Sample Aliquoting: Transfer 100 µL of plasma/microsomal incubation mixture into a glass tube.

-

IS Addition (Critical Timing): Immediately add 10 µL of DDC-d10 working solution. Vortex briefly.

-

Why? The IS must be present before derivatization to control for the methylation efficiency.

-

-

Alkaline Stabilization: Add 50 µL of pH 8.0 Phosphate Buffer.

-

Derivatization: Add 10-20 µL of Methyl Iodide . Cap the tube tightly.

-

Reaction: Vortex and incubate at room temperature for 20 minutes (or 37°C for 10 min).

-

Result: DDC converts to Me-DDC; DDC-d10 converts to Me-DDC-d10.

-

-

Liquid-Liquid Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Drying: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under Nitrogen at 30°C.

-

Note: Me-DDC is volatile; do not use high heat.

-

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).

LC-MS/MS Analytical Conditions

Because we derivatized the sample, we are not measuring mass 149/171. We are measuring the methylated adducts .

Chromatographic Parameters

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM) Parameters[6][7]

-

Ionization: ESI Positive Mode (

). -

Source Temp: 350°C (Me-DDC is thermally stable compared to DDC).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| Me-DDC | 164.1 | 88.0 | 20 | Quantifier |

| 164.1 | 60.0 | 35 | Qualifier | |

| Me-DDC-d10 | 174.1 | 88.0 | 20 | Internal Std |

Note: The product ion m/z 88.0 corresponds to the diethyl-amine fragment (or solvated fragment), which may retain the d10 label if the fragmentation occurs at the C-S bond. If the d10 is on the ethyl groups, the fragment will be shifted to ~98.0. Verification Step: Always run a product ion scan of your specific DDC-d10 batch to confirm the dominant fragment.

Experimental Workflow Diagram

Caption: The "Co-Derivatization" workflow ensures that DDC-d10 experiences the exact same reaction efficiency as the analyte, providing robust error correction.

Application in CYP2E1 Inhibition Studies

When using DDC to inhibit CYP2E1 (e.g., to verify the metabolic pathway of a new drug candidate), DDC-d10 allows you to correlate the degree of inhibition with the actual remaining inhibitor concentration .

-

In Vitro Incubation: Incubate Human Liver Microsomes (HLM) + New Drug + DDC (0–100 µM).

-

Quench: Instead of just adding acetonitrile (which might leave DDC unstable), quench with Alkaline Buffer + CH3I + DDC-d10 .

-

Readout:

-

Measure New Drug metabolite (to calculate IC50).

-

Measure Me-DDC (to confirm DDC stability during the incubation).

-

Insight: If DDC degrades during your 30-minute incubation, your IC50 will be underestimated. The DDC-d10 method validates that the inhibitor was present at the intended concentration.

-

References

-

Mechanism of CYP2E1 Inactivation: Pratt-Hyatt, M., et al. (2010). "Mechanism-based inactivation of human CYP2E1 by diethyldithiocarbamate." Drug Metabolism and Disposition. Link

-

Disulfiram Metabolism: Eneanya, D. I., et al. (1981). "The actions and metabolic fate of disulfiram." Annual Review of Pharmacology and Toxicology. Link

- Derivatization Protocols: Faiman, M. D., et al. (1978). "Diethyldithiocarbamate-methyl ester quantitation in plasma." American Journal of Psychiatry. (Foundational method for methyl-ester analysis).

-

LC-MS/MS Method for Disulfiram Metabolites: Zheng, Y., et al. (2011). "Disulfiram Metabolite S-Methyl-N,N-Diethylthiocarbamate Quantitation in Human Plasma." PMC. Link

-

General Stability of Dithiocarbamates: Biochimica et Biophysica Acta. (1959). "The stability of sodium diethyldithiocarbamate in biochemical experiments." Link

Sources

"Sodium Diethyldithiocarbamate-d10 for quantification of analytes"

Topic: High-Fidelity Quantification of Diethyldithiocarbamate (DDTC) in Biological Matrices using Sodium Diethyldithiocarbamate-d10 via Isotope Dilution LC-MS/MS

Abstract

This Application Note details a robust protocol for the quantification of Diethyldithiocarbamate (DDTC)—the primary active metabolite of Disulfiram and a potent metal chelator—using this compound (Na-DDTC-d10) as a stable isotope internal standard. Due to the extreme instability of DDTC in biological matrices (half-life < 10 min in acidic blood), this method utilizes an immediate chemical derivatization strategy with Methyl Iodide (MeI) to freeze the analyte into the stable S-Methyl-N,N-diethyldithiocarbamate (Me-DDTC) form.[1]

Crucial Technical Insight: Unlike conventional protocols where Internal Standards (IS) are added during extraction, this protocol requires the addition of Na-DDTC-d10 prior to derivatization .[1] This ensures that the d10-IS undergoes the exact same reaction efficiency and matrix suppression as the native analyte, creating a self-validating quantification system.

Chemical & Mechanistic Background

Analyte: Diethyldithiocarbamate (DDTC)

Internal Standard: this compound (Na-DDTC-d10)

Challenge: DDTC rapidly decomposes into Carbon Disulfide (

Reaction Logic

The derivatization converts the unstable anionic salt into a stable neutral ester.[1]

By spiking the sample with Na-DDTC-d10 immediately upon collection, we generate Me-DDTC-d10 in situ.[1] Any loss during the reaction or extraction is mathematically cancelled out by the ratio of Analyte/IS.

Visualized Workflows

Figure 1: Derivatization & Stabilization Pathway

This diagram illustrates the parallel reaction pathways of the analyte and the internal standard, highlighting the critical stabilization step.

Caption: Parallel derivatization of Analyte and d10-IS ensures reaction variability is normalized.

Figure 2: Analytical Workflow

Step-by-step process from blood collection to mass spectrometry.

Caption: Integrated workflow emphasizing early IS addition for error correction.

Detailed Experimental Protocol

Materials

-

Analyte Standard: Sodium Diethyldithiocarbamate (Na-DDTC).[1]

-

Internal Standard: this compound (Na-DDTC-d10).[1]

-

Reagent: Methyl Iodide (MeI) (Toxic: Handle in fume hood).[1]

-

Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.[1]

Stock Solution Preparation

-

Na-DDTC-d10 Stock (1 mg/mL): Dissolve 1 mg of Na-DDTC-d10 in 1 mL of 10 mM Ammonium Acetate (pH 7.4) .

-

Note: Do not use acidic water or pure methanol, as free DDTC is unstable.[1] Prepare fresh daily or store at -80°C.

-

-

Methyl Iodide Working Solution: Prepare a 0.5 M solution in Acetonitrile.

Sample Preparation & Derivatization

This protocol is designed for 200 µL of plasma.[1]

-

Thawing: Thaw plasma samples on ice.

-

IS Spiking (Critical Step): Add 20 µL of Na-DDTC-d10 Working Solution (e.g., 500 ng/mL) to 200 µL of plasma. Vortex for 10 seconds.[1]

-

Derivatization:

-

Add 50 µL of 0.5 M Methyl Iodide in Acetonitrile.

-

Vortex vigorously for 30 seconds.

-

Incubate at Room Temperature for 10 minutes . (Reaction is rapid; heating is unnecessary and may degrade metabolites).[1]

-

-

Extraction (LLE):

-

Add 1 mL of Ethyl Acetate:Hexane (50:50 v/v) .

-

Shake/Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Reconstitution:

LC-MS/MS Method Parameters

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.0 | 5% | Loading |

| 0.5 | 5% | Hold |

| 3.0 | 95% | Linear Ramp (Elution of Me-DDTC) |

| 4.0 | 95% | Wash |

| 4.1 | 5% | Re-equilibration |

| 6.0 | 5% | End |[1]

Mass Spectrometry (MRM) Settings

Operate in Positive Electrospray Ionization (+ESI) mode.[1] The methylated derivatives (Me-DDTC) protonate readily.[1]

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

|---|

| Me-DDTC | 164.1

Note on Mass Shift:

-

Me-DDTC (Neutral) = 163.[1]

= 164.[1] -

d10-Me-DDTC: The ethyl groups are deuterated (+10 Da).[1] The methyl group from MeI is unlabeled.[1] Total shift = +10 Da.[1]

Method Validation & Troubleshooting

Stability Warning

-

Pre-analysis: Na-DDTC-d10 powder is hygroscopic.[1] Store in a desiccator at -20°C.

-